6-Benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
6-benzyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S.ClH/c1-31-18-11-16(12-19(32-2)22(18)33-3)24(30)27-25-21(23(26)29)17-9-10-28(14-20(17)34-25)13-15-7-5-4-6-8-15;/h4-8,11-12H,9-10,13-14H2,1-3H3,(H2,26,29)(H,27,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDYMJHYIHSCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound belonging to the class of tetrahydrothieno[2,3-c]pyridines. This compound is characterized by its complex structure which includes fused thieno and pyridine rings along with various functional groups that contribute to its potential biological activities.
- Molecular Formula : C22H28N2O4S·HCl
- Molecular Weight : Approximately 432.99 g/mol
The compound features multiple functional groups such as amides and methoxy substituents, which are known to influence its biological activity and reactivity.
Biological Activities
Research indicates that compounds within the tetrahydrothieno[2,3-c]pyridine class exhibit significant biological activities. Specifically, this compound has shown potential in several areas:
-
Anticancer Activity :
- Similar derivatives have been reported to inhibit tubulin polymerization. This mechanism is crucial for cancer therapy as it disrupts microtubule dynamics essential for cell division.
- Studies have demonstrated antiproliferative effects against various cancer cell lines by inducing apoptosis and affecting cell cycle progression .
-
Antimicrobial Properties :
- The compound has been suggested to possess antibacterial and antifungal properties based on its structural characteristics .
-
Anti-inflammatory Effects :
- There is potential for anti-inflammatory activity due to the presence of the amide group which can interact with various biological targets .
The precise mechanism of action for this compound remains largely unexplored in scientific literature. However, its interactions with tubulin suggest a pathway involving disruption of microtubule formation which is critical in cancer cell proliferation.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization; apoptosis induction | |
| Antimicrobial | Potential antibacterial and antifungal properties | |
| Anti-inflammatory | Possible modulation of inflammatory pathways |
Q & A
Q. What are the standard synthetic routes for preparing 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride?
The synthesis typically involves multi-step reactions starting with cyclization of thiophene derivatives and pyridine precursors. For example, analogous compounds are synthesized via coupling of benzamido groups to the thieno[2,3-c]pyridine core under reflux in ethanol or dimethylformamide (DMF), followed by HCl salt formation . Key steps include:
- Cyclization : Formation of the tetrahydrothienopyridine scaffold using thiourea derivatives.
- Amidation : Introduction of the 3,4,5-trimethoxybenzamido group via carbodiimide-mediated coupling.
- Salt formation : Precipitation with hydrochloric acid to improve stability.
Q. What analytical techniques are critical for verifying the structure and purity of this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and scaffold integrity .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological studies) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
Stability is influenced by moisture, temperature, and pH. As a hydrochloride salt, it is hygroscopic and should be stored in a desiccator at –20°C. Stability studies on similar compounds show degradation <5% over 6 months under these conditions .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should target kinase or protease inhibition (common for thienopyridine derivatives):
- Enzyme inhibition assays : Use fluorescence-based substrates for real-time activity monitoring .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can reaction yields be optimized for the amidation step in synthesis?
Yield improvements (from ~60% to >85%) are achievable via:
- Solvent selection : DMF enhances solubility of aromatic intermediates .
- Catalyst optimization : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) as a base .
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies (e.g., IC₅₀ variations across studies) may arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Adopt uniform ATP concentrations in kinase assays .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Structural analysis : Compare crystallographic data (e.g., from Acta Crystallographica reports) to confirm binding modes .
Q. What experimental approaches elucidate the compound’s mechanism of action?
Advanced methodologies include:
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with targets like PI3K or CDKs .
- Site-directed mutagenesis : Identify critical binding residues in enzyme active sites .
- Metabolic profiling : LC-MS/MS to track intracellular metabolite changes post-treatment .
Q. How can impurities from synthesis be characterized and minimized?
Common impurities (e.g., unreacted benzamide or dehalogenated byproducts) require:
- HPLC-MS profiling : C18 columns with gradient elution (10–90% acetonitrile/water) .
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove polar impurities .
- Process analytical technology (PAT) : In-line FTIR to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
